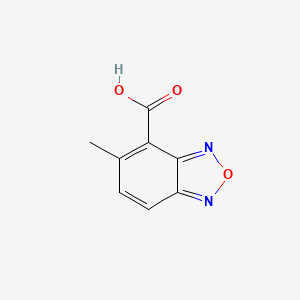

![molecular formula C12H13NO2 B2620210 (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(furan-2-yl)methanone CAS No. 1797335-01-3](/img/structure/B2620210.png)

(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(furan-2-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, and reactivity. Techniques like titration or spectrophotometry might be used .Aplicaciones Científicas De Investigación

Catalytic Enantioselective Reactions

The compound’s furan moiety serves as a versatile building block for enantioselective reactions. Researchers have investigated its use in cycloadditions, Friedel-Crafts reactions, and nucleophilic additions. These methodologies yield chiral furan derivatives, which often appear as core structures in natural products and pharmaceuticals with significant pharmacological activities .

Platform Chemicals from Biomass

Furan derivatives, including F6471-2507, can be derived from biomass sources such as furfural and 5-hydroxymethylfurfural (HMF). These platform chemicals hold promise for synthesizing value-added compounds like 2-methylfuran and 2,5-dimethylfuran. Their transformation potential extends beyond fuels and plastics, making them attractive targets for sustainable chemical processes .

Chiral Synthons via Enantioselective Cyclization

Researchers have explored enantioselective cyclization reactions involving furans as the 4π diene component. These reactions yield valuable chiral synthons. For instance, cycloadditions using furans can lead to chiral dihydrofuran derivatives, which find applications in drug synthesis and natural product chemistry .

Friedel-Crafts Cycloadditions for Carbon-Carbon Bond Formation

Enantioselective Friedel-Crafts reactions between furans and electron-deficient alkenes have been studied. These reactions create chiral centers at the α- or β-position of furans, providing access to diverse chiral building blocks. Such intermediates are crucial for designing novel molecules in medicinal chemistry and materials science .

Nucleophilic Addition Reactions for Chiral Hydroxyl Groups

Furfural, an electrophilic furan derivative, has been employed in various enantioselective nucleophilic addition reactions. These reactions introduce chiral hydroxyl functional groups, enabling the synthesis of complex molecules with specific stereochemistry. Applications range from fine chemicals to agrochemicals .

Beyond Fuels: 2,5-Furandicarboxylic Acid (FDCA)

While not directly related to F6471-2507, it’s worth mentioning 2,5-furandicarboxylic acid (FDCA). FDCA, derived from furfural, has gained attention as a renewable monomer for producing bio-based polyesters and plastics. Its transition from lab-scale to large-scale manufacturing remains an ongoing challenge .

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

8-azabicyclo[3.2.1]oct-2-en-8-yl(furan-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c14-12(11-5-2-8-15-11)13-9-3-1-4-10(13)7-6-9/h1-3,5,8-10H,4,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLPYLROFFZYGJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C=CCC1N2C(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(furan-2-yl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-((4-Benzylpiperidin-1-yl)(furan-2-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2620127.png)

![2-chloro-N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2620132.png)

![N-(3-Ethoxy-5-oxaspiro[3.4]octan-1-yl)but-2-ynamide](/img/structure/B2620133.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-(hydroxymethyl)-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2620135.png)

![2-Hydroxy-3,3-dimethylbicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2620137.png)

![N-(3-chlorophenyl)-4-{2-[(3,5-dimethoxybenzoyl)amino]ethyl}piperidine-1-carboxamide](/img/structure/B2620139.png)

![2-((3-ethyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2620141.png)

![(2E)-3-(2-methylphenyl)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}prop-2-enamide](/img/structure/B2620146.png)